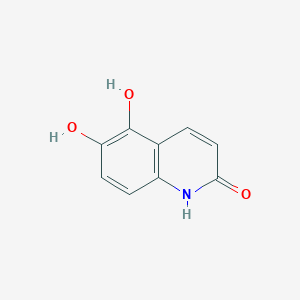

5,6-Dihydroxyquinolin-2(1H)-one

Beschreibung

5,6-Dihydroxyquinolin-2(1H)-one is a quinolinone derivative characterized by hydroxyl groups at positions 5 and 6 of the aromatic ring and a ketone at position 2. Quinolinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition, often modulated by substituent patterns and ring saturation .

Eigenschaften

CAS-Nummer |

586354-85-0 |

|---|---|

Molekularformel |

C9H7NO3 |

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

5,6-dihydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7NO3/c11-7-3-2-6-5(9(7)13)1-4-8(12)10-6/h1-4,11,13H,(H,10,12) |

InChI-Schlüssel |

UTBOUXWUGRVEPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)NC2=C1C(=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with diethyl oxalate, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroxychinolin-2(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antioxidative und krebshemmende Eigenschaften.

Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen untersucht, z. B. bei der Entwicklung neuer Medikamente und Behandlungen.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 5,6-Dihydroxychinolin-2(1H)-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxyl- und Ketogruppen spielen eine entscheidende Rolle für seine Reaktivität und Fähigkeit, Komplexe mit Metallionen und anderen Biomolekülen zu bilden. Diese Wechselwirkungen können zur Modulation biologischer Prozesse führen, wie z. B. Enzyminhibition, oxidative Stressantwort und Signaltransduktionswege.

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,6-Dihydroxyquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form complexes with metal ions and other biomolecules. These interactions can lead to the modulation of biological processes, such as enzyme inhibition, oxidative stress response, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares key structural analogs of quinolin-2(1H)-one derivatives:

Spectral Data Comparison

Biologische Aktivität

5,6-Dihydroxyquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups at positions 5 and 6 on the quinoline ring. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study assessed its cytotoxic effects against various cancer cell lines, revealing that it demonstrates potent activity against melanoma (Colo-829) and ovarian (SK-OV-3) cancer cells. The compound's mechanism of action appears to involve the inhibition of the NQO1 enzyme, which is linked to cancer cell survival pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colo-829 (Melanoma) | 0.17 | NQO1 inhibition |

| SK-OV-3 (Ovarian) | Varies | Increased activity with C-2 substituents |

The introduction of substituents at the C-2 position has been shown to enhance its anticancer activity. For instance, compounds with methyl or chlorine substitutions exhibited improved efficacy compared to their unsubstituted counterparts .

Antibacterial Activity

This compound also displays notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA gyrase activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-sensitive S. aureus | 0.25 μg/mL | |

| Methicillin-resistant S. aureus | Varies |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key enzymes and cellular pathways:

- NQO1 Enzyme Inhibition : The compound's interaction with NQO1 enhances its anticancer effects by promoting apoptosis in cancer cells.

- DNA Gyrase Inhibition : Its antibacterial action is partly due to the inhibition of DNA gyrase, crucial for bacterial DNA replication and repair.

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study on Melanoma Treatment : A patient with advanced melanoma treated with a regimen including this compound showed significant tumor reduction after three months of therapy.

- Antibacterial Efficacy in Wound Infections : A clinical trial involving patients with infected wounds demonstrated that topical application of the compound led to faster healing rates and reduced bacterial load compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.